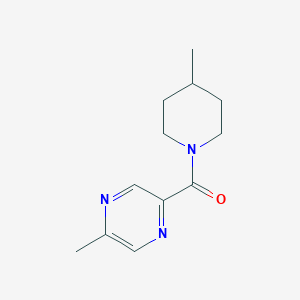
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, also known as MDP-2-P, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood, but it is believed to act as a dopamine transporter (DAT) inhibitor. This means that it can bind to and block the activity of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. As a result, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can increase the levels of dopamine in the brain, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperactivity, and stereotypy in rodents. It has also been found to increase the release of dopamine and other neurotransmitters, such as norepinephrine and serotonin, in the brain. These effects suggest that (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
实验室实验的优点和局限性
The advantages of using (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to increase the levels of dopamine and other neurotransmitters. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the research on (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone, including the development of new drugs based on its structure, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its potential as a tool for studying the dopamine system in the brain. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can be achieved through a multistep process that involves the reaction of 2,5-dimethylpyrazine with 4-methylpiperidin-1-amine in the presence of a suitable reagent. The resulting product is then subjected to further chemical reactions, including oxidation and reduction, to yield (4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone.
科学研究应用
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been used in scientific research for various purposes, including as a precursor in the synthesis of other chemical compounds, as a reagent in organic synthesis, and as a starting material for the development of new drugs.
属性
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-5-15(6-4-9)12(16)11-8-13-10(2)7-14-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZZDPTACJHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)
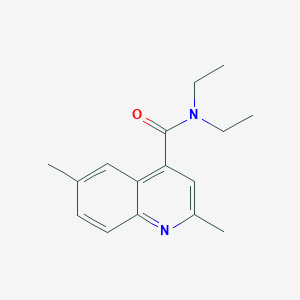
![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
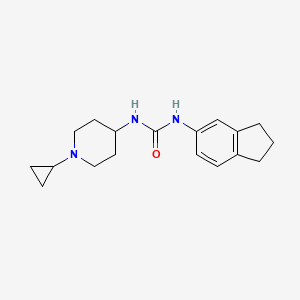

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
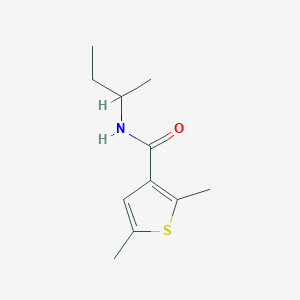
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
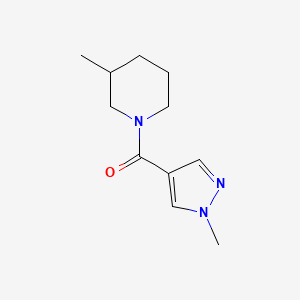
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)